3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group at position 3, an isobutyl group at position 1, and an aldehyde group at position 4. The molecular formula of this compound is C10H14N2O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with aldehydes or ketones. For instance, the reaction of cyclopropyl hydrazine with isobutyl aldehyde under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition reaction with terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products Formed
Oxidation: 3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carboxylic acid
Reduction: 3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: This compound has a similar pyrazole structure but with different substituents, leading to distinct chemical and biological properties.
1-Isobutyl-1H-Pyrazole-4-Carbaldehyde: This compound lacks the cyclopropyl group, which may affect its reactivity and applications.
Uniqueness
3-Cyclopropyl-1-isobutyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both cyclopropyl and isobutyl groups, which confer specific steric and electronic properties. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-cyclopropyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-8(2)5-13-6-10(7-14)11(12-13)9-3-4-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
NIRBSBKKLWEUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2CC2)C=O |
Origin of Product |
United States |
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